molecular formula C9H7Cl3N2O4 B5822756 2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide

2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No. B5822756
M. Wt: 313.5 g/mol
InChI Key: VFSMLGUQNZEOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide, commonly known as TFM, is a chemical compound that has been widely used as a pesticide to control aquatic pests. The compound was first synthesized in the early 1960s and has since been used in various applications in the field of scientific research.

Scientific Research Applications

TFM has been extensively used in scientific research for its ability to selectively kill aquatic pests such as lampreys, sea lampreys, and leeches. The compound is also used as a tool to study the physiology and behavior of these aquatic organisms. TFM has been shown to affect the nervous system of these organisms, causing paralysis and ultimately death.

Mechanism of Action

The mechanism of action of TFM involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme leads to an accumulation of acetylcholine in the nervous system, which results in overstimulation and ultimately paralysis.
Biochemical and Physiological Effects
TFM has been shown to have a range of biochemical and physiological effects on aquatic organisms. The compound has been shown to affect the nervous system, causing paralysis and death. TFM has also been shown to affect the metabolism of these organisms, leading to changes in energy production and utilization.

Advantages and Limitations for Lab Experiments

TFM has several advantages as a tool for scientific research. The compound is highly selective in its action, targeting only specific aquatic pests. TFM is also relatively easy to use and can be applied in a variety of ways, including as a bath treatment or as a chemical barrier. However, there are also limitations to the use of TFM in lab experiments. The compound can be toxic to non-target organisms, and its use can have negative environmental impacts.

Future Directions

There are several future directions for the use of TFM in scientific research. One area of interest is the development of new and improved formulations of the compound that are less toxic to non-target organisms. Another area of interest is the study of the long-term effects of TFM exposure on aquatic ecosystems. Finally, there is a need for further research into the mechanism of action of TFM and its effects on aquatic organisms.
Conclusion
In conclusion, TFM is a chemical compound that has been widely used as a pesticide to control aquatic pests. The compound has also been extensively used in scientific research as a tool to study the physiology and behavior of these aquatic organisms. TFM has a highly selective action and is relatively easy to use, but its use can have negative environmental impacts. There are several future directions for the use of TFM in scientific research, including the development of less toxic formulations and further research into its mechanism of action and effects on aquatic ecosystems.

Synthesis Methods

TFM can be synthesized using a simple two-step process. The first step involves the reaction of 2-methoxy-5-nitroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then treated with thionyl chloride and triethylamine to produce TFM. The overall reaction can be represented as follows:

properties

IUPAC Name

2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3N2O4/c1-18-7-3-2-5(14(16)17)4-6(7)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSMLGUQNZEOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.